アクリロフェノン

概要

説明

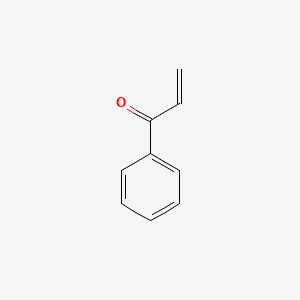

Acrylophenone is an organic compound with the formula C9H8O . It can be polymerized to poly(phenylvinyl ketone) via radical or anionic mechanisms . It is sometimes used as a comonomer in the manufacturing of certain resins .

Synthesis Analysis

Acrylophenone is prepared using acetophenone, formaldehyde, and an amine hydrochloride in a Mannich reaction . Derivatization strategies of acrylophenone fragments were generally similar to those of phenylketones and phenylpropanoids .Molecular Structure Analysis

The molecular formula of Acrylophenone is C9H8O . The average mass is 132.159 Da and the monoisotopic mass is 132.057510 Da .Chemical Reactions Analysis

Acrylophenone can be polymerized to poly(phenylvinyl ketone) via radical or anionic mechanisms . More detailed information about its chemical reactions is not available in the retrieved data.Physical and Chemical Properties Analysis

Acrylophenone has a density of 1.0±0.1 g/cm3, a boiling point of 202.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.9±3.0 kJ/mol and the flash point is 73.7±14.8 °C . The index of refraction is 1.525 and the molar refractivity is 40.6±0.3 cm3 .科学的研究の応用

細胞毒性化合物の合成

アクリロフェノンは、細胞毒性を持つ化合物の合成に使用されます . ある研究では、アクリロフェノン構造を持つ化合物、1-アリール-2-(N-メチルピペラジノメチル)-2-プロペン-1-オン二塩酸塩が合成されました . これらの化合物の細胞毒性は、さまざまなヒト癌細胞株に対して試験されました .

マンニッヒ塩基

アクリロフェノンは、マンニッヒ塩基の合成に使用されます . マンニッヒ塩基は、抗真菌、抗炎症、細胞毒性および抗癌、抗けいれん作用など、いくつかの生物学的活性を有する化合物群です .

チオールアルキル化

マンニッヒ塩基の作用機序として報告されているものの1つは、化学構造中に存在するか、適切なマンニッヒ塩基の脱アミノ化プロセスによって生成される、α,β-不飽和ケトン部分のチオールアルキル化です .

ミトコンドリア呼吸の阻害

アクリロフェノンのマンニッヒ塩基は、ミトコンドリア呼吸を阻害すると報告されています .

微小管重合の阻害

アクリロフェノンのマンニッヒ塩基は、微小管重合を阻害することも報告されています .

DNAトポイソメラーゼ酵素阻害

アクリロフェノンのマンニッヒ塩基は、DNAトポイソメラーゼ酵素を阻害すると報告されています .

ラメルテオンの合成

アクリロフェノンは、ラメルテオンの合成に使用されます 、これは不眠症の治療に使用される睡眠薬です。

化学研究

アクリロフェノンとその関連製品は、科学研究に使用されます . 研究目的で、さまざまな形態のアクリロフェノンが利用可能です。これには、3-(メチルアミノ)アクリロフェノン、4'-フルオロ-3-(2-フリル)アクリロフェノン、4'-メチル-3-(1-ナフチル)アクリロフェノン、4'-メチル-3-(2-チエニル)アクリロフェノン、4'-ニトロ-3-(2-チエニル)アクリロフェノン、2-メチル-3-(p-トリル)アクリロフェノン、および2',5'-ジクロロ-3,3-ビス(メチルチオ)アクリロフェノンが含まれます .

作用機序

Target of Action

Acrylophenone, also known as 1-phenylprop-2-en-1-one, is an organic compound that has been studied for its cytotoxic properties . The primary targets of acrylophenone are tumor cell lines such as Ca9-22 (human gingival carcinoma), HSC-2 (human oral squamous carcinoma), HSC-3 (human oral squamous carcinoma), and HSC-4 (human oral squamous carcinoma) .

Biochemical Pathways

The biochemical pathways affected by acrylophenone are primarily related to cellular respiration and DNA synthesis. Acrylophenone can inhibit mitochondrial respiration , disrupt microtubular polymerization , and inhibit DNA topoisomerase enzyme . These disruptions can lead to downstream effects such as cell death, particularly in tumor cells.

Pharmacokinetics

The compound’s cytotoxic properties suggest that it can be absorbed and distributed to the target cells where it exerts its effects

Result of Action

The result of acrylophenone’s action is cytotoxicity towards certain tumor cell lines By interacting with its targets and disrupting key biochemical pathways, acrylophenone can induce cell death in these cells

生化学分析

Biochemical Properties

Acrylophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of acrylophenone is with thiol groups present in proteins and enzymes. The compound acts as a thiol alkylator, forming covalent bonds with thiol groups, which can lead to the inhibition of enzyme activity . This interaction is particularly relevant in the context of cancer treatment, where acrylophenone derivatives have been shown to exhibit cytotoxic effects on malignant cells by inhibiting key enzymes involved in cellular metabolism .

Cellular Effects

Acrylophenone has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, acrylophenone induces cytotoxicity by disrupting cellular metabolism and inhibiting mitochondrial respiration . This disruption leads to a decrease in ATP production, ultimately causing cell death. Additionally, acrylophenone has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting these pathways, acrylophenone can effectively reduce the growth and survival of cancer cells .

Molecular Mechanism

The molecular mechanism of action of acrylophenone involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction leads to the inhibition of enzyme activity, particularly those enzymes involved in cellular respiration and metabolism . Acrylophenone also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell proliferation, apoptosis, and other critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acrylophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that acrylophenone can have sustained cytotoxic effects on cancer cells, with the extent of these effects depending on the duration of exposure and the concentration of the compound . Additionally, acrylophenone’s stability and efficacy can be influenced by the presence of other chemicals and environmental factors .

Dosage Effects in Animal Models

The effects of acrylophenone in animal models vary with different dosages. At low doses, acrylophenone has been shown to exhibit minimal toxicity and can effectively inhibit tumor growth . At higher doses, the compound can cause adverse effects, including liver and kidney damage, as well as gastrointestinal disturbances . These toxic effects are likely due to the compound’s ability to form covalent bonds with proteins and enzymes, leading to widespread disruption of cellular functions .

Metabolic Pathways

Acrylophenone is involved in several metabolic pathways, primarily those related to its role as a thiol alkylator. The compound interacts with enzymes involved in cellular respiration and metabolism, leading to the inhibition of key metabolic processes . Additionally, acrylophenone can affect metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins . These interactions can result in changes in the overall metabolic profile of cells, particularly in the context of cancer metabolism .

Transport and Distribution

Within cells and tissues, acrylophenone is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on the specific cell type and environmental conditions . Once inside the cell, acrylophenone can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects .

Subcellular Localization

The subcellular localization of acrylophenone is critical to its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes involved in cellular respiration and metabolism . Acrylophenone’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s ability to exert its cytotoxic effects on cancer cells .

特性

IUPAC Name |

1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZKZHDMPERHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26742-84-7 | |

| Record name | Poly(vinyl phenyl ketone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26742-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30227607 | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-03-6 | |

| Record name | 1-Phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPROPENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4QWF7V5AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of acrylophenone?

A1: Acrylophenone has the molecular formula C9H8O and a molecular weight of 132.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize acrylophenone derivatives?

A2: Researchers frequently employ UV-Visible spectroscopy, FT-IR spectroscopy, and NMR (1H and 13C) spectroscopy to characterize acrylophenone derivatives. [, , , , ]

Q3: What is the primary synthetic route for preparing acrylophenone derivatives?

A3: The Claisen-Schmidt condensation reaction between acetophenone and various substituted benzaldehydes under basic conditions is the most common method for synthesizing acrylophenone derivatives. [, , , , ]

Q4: Can alternative synthetic approaches be used to prepare acrylophenone derivatives?

A4: Yes, acrylophenone derivatives can be synthesized through the KHSO4-assisted Michael addition-elimination reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-ones with diamines in water. [] Additionally, hexamethylenetetramine can be used as an inexpensive Mannich reagent in the synthesis of acrylophenones. []

Q5: Does acrylophenone undergo any characteristic rearrangements?

A5: Yes, 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones, a class of acrylophenone derivatives, undergo base-catalyzed rearrangements to produce 3-alkylthio-2-alkylthiomethylacrylophenones. [, ]

Q6: What are some of the reported biological activities of acrylophenone derivatives?

A6: Research suggests acrylophenone derivatives exhibit a variety of biological activities, including spermicidal, [, ] anti-microtubular, [, , ] anti-cancer, [, , , ] and anti-oxidant properties. []

Q7: How do acrylophenone derivatives exert their anti-microtubular activity?

A7: Similar to colchicine, acrylophenone derivatives disrupt the microtubule system, affecting various cellular processes, such as lipoprotein secretion. [, ]

Q8: What is the mechanism of action for the spermicidal activity of acrylophenone derivatives?

A8: While the exact mechanism remains to be fully elucidated, studies suggest that the acrylophenone moiety plays a crucial role in the spermicidal activity of these compounds. [, ]

Q9: Have acrylophenone derivatives shown potential in treating hyperlipidemia?

A9: Research indicates that certain acrylophenone derivatives, particularly those with a methoxy group on the aromatic ring, can reduce serum triglyceride, cholesterol, and phospholipid levels in rats with Triton WR 1339-induced hyperlipidemia. [, ]

Q10: Have any specific drug delivery strategies been explored for acrylophenone derivatives?

A10: Researchers have investigated using low-density lipoprotein (LDL) as a delivery vehicle for an acrylophenone-based antineoplastic molecule to target cancer cells selectively. [, ]

Q11: Has computational chemistry been utilized in acrylophenone research?

A11: Yes, molecular docking studies have been performed to investigate the binding interactions of acrylophenone derivatives with specific target proteins, such as estrogen receptors and bacterial proteins. [, , ]

Q12: How does the structure of acrylophenone derivatives influence their activity?

A12: Studies highlight the importance of substituents on the phenyl rings in modulating the biological activity of acrylophenone derivatives. For instance, the presence of a methoxy group can enhance anti-microtubular and normolipemic effects. [, , ] Additionally, different substituents on the acrylophenone scaffold impact their binding affinities and interactions with target proteins. [, , ]

Q13: Have acrylophenone derivatives been explored in materials science?

A13: Yes, certain acrylophenone derivatives, such as 3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones, exhibit significant fluorescent properties, making them potentially suitable as biological probes. [, ]

Q14: What about the stability of acrylophenone and its derivatives?

A14: While specific stability data for acrylophenone and its derivatives were not detailed in the provided articles, research on related compounds like 2-(aminomethyl) acrylophenones (AMA) shows their susceptibility to degradation or metabolism in biological environments, prompting the exploration of drug delivery systems. [, ]

Q15: Has any research explored the environmental impact of acrylophenone?

A15: None of the provided articles delved into the environmental impact or degradation pathways of acrylophenone.

Q16: What analytical techniques are commonly used to study acrylophenone?

A16: Researchers utilize various techniques to analyze acrylophenone, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and elemental analysis, in addition to the spectroscopic methods mentioned earlier. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

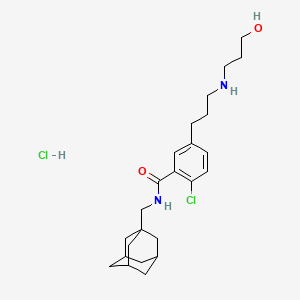

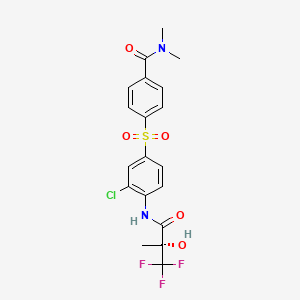

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)

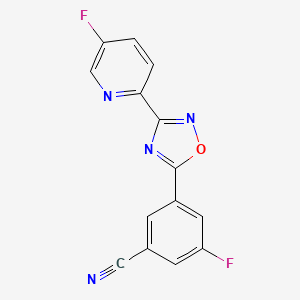

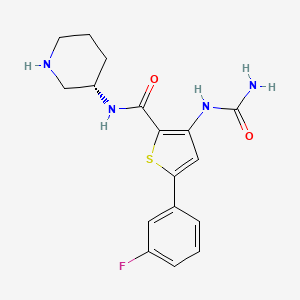

![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)

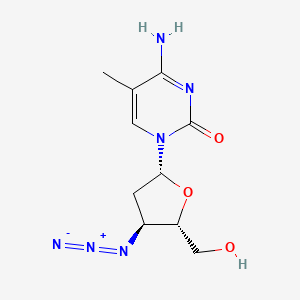

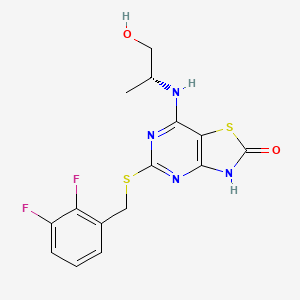

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)